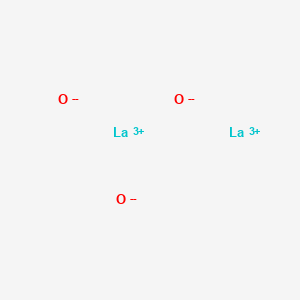
Lanthanum oxide
Cat. No. B073253
Key on ui cas rn:
1312-81-8
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04464539
Procedure details


Lanthanum oxide (La2O3) (212 g, 0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the solution was concentrated by heating to prepare lanthanum nitrate, to which was added water to give 400 cc of an aqueous lanthanum nitrate solution.



Name
Identifiers


|
REACTION_CXSMILES
|
[O-2].[La+3:2].[O-2].[O-2].[La+3].O.[N+:7]([O-:10])([OH:9])=[O:8]>>[N+:7]([O-:10])([O-:9])=[O:8].[La+3:2].[N+:7]([O-:10])([O-:9])=[O:8].[N+:7]([O-:10])([O-:9])=[O:8] |f:0.1.2.3.4,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
212 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after which the solution was concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare lanthanum nitrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 400 mL |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
